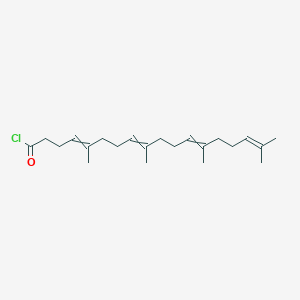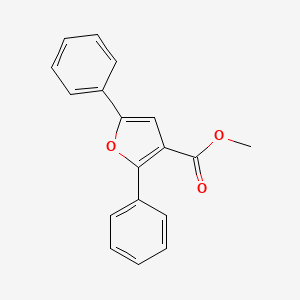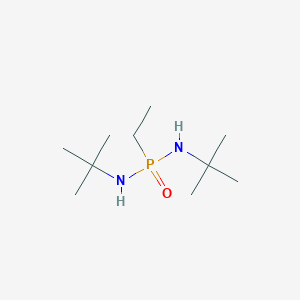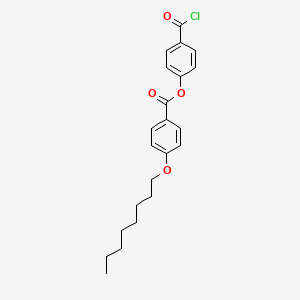
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride is a chemical compound known for its unique structure and properties. It contains multiple double bonds and a chloride functional group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride typically involves the chlorination of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid. This process can be carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The multiple double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Addition Reactions: Reagents such as bromine (Br₂) or hydrogen (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used for addition reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols, respectively.
Dihalides and Hydrogenated Compounds: Formed from addition reactions with halogens and hydrogen.
Aplicaciones Científicas De Investigación
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group acts as a leaving group in substitution reactions, while the double bonds participate in addition reactions. These interactions enable the compound to modify other molecules and form new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid: The parent acid of the compound, which lacks the chloride group.
5,9,13,17-Tetramethyl-4,8,12,16-octadecatetraenoic acid: A similar compound with a slightly different structure.
Uniqueness
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride is unique due to its combination of multiple double bonds and a reactive chloride group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
83636-43-5 |
|---|---|
Fórmula molecular |
C22H35ClO |
Peso molecular |
351.0 g/mol |
Nombre IUPAC |
5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoyl chloride |
InChI |
InChI=1S/C22H35ClO/c1-18(2)10-6-11-19(3)12-7-13-20(4)14-8-15-21(5)16-9-17-22(23)24/h10,12,14,16H,6-9,11,13,15,17H2,1-5H3 |
Clave InChI |
JIJJYOGUEXXMPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)Cl)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)

![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)





![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

